Azido-PEG3-S-PEG3-azide
Overview
Description
Azido-PEG3-S-PEG3-azide is a polyethylene glycol (PEG)-based compound that contains two azide groups. It is commonly used as a linker in the synthesis of proteolysis targeting chimeras (PROTACs) and in click chemistry reactions. The compound’s structure allows it to participate in copper-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted alkyne-azide cycloaddition (SPAAC) reactions, making it a versatile tool in chemical biology and medicinal chemistry .
Mechanism of Action
Target of Action
Azido-PEG3-S-PEG3-azide is a PEG-based PROTAC linker . The primary targets of this compound are proteins or peptides that contain alkyne groups . These targets play a crucial role in the ubiquitin-proteasome system, which is exploited by PROTACs to selectively degrade target proteins .
Mode of Action
The compound contains an Azide group that can undergo a copper-catalyzed azide-alkyne cycloaddition reaction (CuAAC) with molecules containing Alkyne groups . This reaction forms a stable triazole linkage . Strain-promoted alkyne-azide cycloaddition (SPAAC) can also occur with molecules containing DBCO or BCN groups . This interaction results in the modification of the target proteins, leading to their degradation .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the ubiquitin-proteasome system . This system is responsible for protein degradation within cells. By forming a stable covalent bond with target proteins, this compound facilitates their degradation, thereby influencing the protein levels within the cell .
Pharmacokinetics
The compound’s hydrophilic peg spacer is known to increase its solubility in aqueous media , which could potentially enhance its bioavailability.
Result of Action
The action of this compound leads to the degradation of target proteins . This can have various molecular and cellular effects, depending on the specific function of the degraded proteins. For instance, if the target protein is involved in a disease pathway, its degradation could potentially disrupt the pathway and alleviate the disease symptoms.
Biochemical Analysis
Biochemical Properties
Azido-PEG3-S-PEG3-azide plays a significant role in biochemical reactions, particularly in the formation of stable triazole linkages . This property allows it to interact with various biomolecules, including enzymes and proteins, that contain alkyne groups . The nature of these interactions is primarily through the copper-catalyzed azide-alkyne cycloaddition reaction .
Molecular Mechanism
The molecular mechanism of this compound involves its reaction with alkyne groups present in biomolecules. This reaction, facilitated by copper, results in the formation of a stable triazole linkage . This mechanism allows this compound to exert its effects at the molecular level, potentially influencing enzyme activity, biomolecule binding interactions, and gene expression.
Preparation Methods
Synthetic Routes and Reaction Conditions
Azido-PEG3-S-PEG3-azide is synthesized through a series of chemical reactions involving the introduction of azide groups into a PEG backbone. The synthesis typically involves the following steps:
PEG Functionalization: The PEG backbone is functionalized with azide groups using azidation reactions. This can be achieved by reacting PEG with sodium azide in the presence of a suitable solvent and catalyst.
Purification: The resulting product is purified using techniques such as column chromatography to remove any impurities and unreacted starting materials
Industrial Production Methods
In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Flow Reactors: These reactors are used to carry out the azidation reactions under controlled conditions.
Purification and Quality Control: The product is purified using large-scale chromatography and undergoes rigorous quality control to ensure high purity and consistency
Chemical Reactions Analysis
Types of Reactions
Azido-PEG3-S-PEG3-azide undergoes several types of chemical reactions, including:
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction involves the formation of a triazole linkage between the azide group and an alkyne group in the presence of a copper catalyst
Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC): This reaction occurs between the azide group and strained alkynes such as dibenzocyclooctyne (DBCO) or bicyclononyne (BCN) without the need for a catalyst
Common Reagents and Conditions
CuAAC: Requires a copper catalyst, typically copper sulfate (CuSO4) and a reducing agent such as sodium ascorbate.
SPAAC: Does not require a catalyst but involves strained alkynes like DBCO or BCN
Major Products Formed
Scientific Research Applications
Azido-PEG3-S-PEG3-azide has a wide range of applications in scientific research, including:
Chemistry: Used as a linker in the synthesis of PROTACs, which are molecules designed to degrade specific proteins within cells
Biology: Employed in bioconjugation techniques to label biomolecules with fluorescent tags or other probes
Medicine: Utilized in drug delivery systems to improve the solubility and bioavailability of therapeutic agents
Industry: Applied in the development of advanced materials and nanotechnology
Comparison with Similar Compounds
Similar Compounds
Azido-PEG3-SS-PEG3-azide: Contains a cleavable disulfide bond, allowing for reversible modifications.
Azido-PEG3-biotin: Used for biotinylation of biomolecules, facilitating their detection and purification
Uniqueness
Azido-PEG3-S-PEG3-azide is unique due to its dual azide groups and PEG backbone, which provide high solubility in aqueous media and versatility in click chemistry reactions. Its ability to form stable triazole linkages under mild conditions makes it a valuable tool in various scientific applications .
Properties
IUPAC Name |
1-azido-2-[2-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethylsulfanyl]ethoxy]ethoxy]ethoxy]ethane | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H32N6O6S/c17-21-19-1-3-23-5-7-25-9-11-27-13-15-29-16-14-28-12-10-26-8-6-24-4-2-20-22-18/h1-16H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ABRFJJCUJNOGLS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCCOCCOCCSCCOCCOCCOCCN=[N+]=[N-])N=[N+]=[N-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H32N6O6S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001208730 | |
Record name | 3,6,9,15,18,21-Hexaoxa-12-thiatricosane, 1,23-diazido- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001208730 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
436.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2055023-77-1 | |
Record name | 3,6,9,15,18,21-Hexaoxa-12-thiatricosane, 1,23-diazido- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2055023-77-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3,6,9,15,18,21-Hexaoxa-12-thiatricosane, 1,23-diazido- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001208730 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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